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The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal
chemistry, celebrated as a "privileged structure” due to its prevalence in a vast array of
biologically active natural products and synthetic pharmaceuticals.[1][2] Within this esteemed
class of heterocycles, modifications at specific positions can profoundly alter physicochemical
properties and biological interactions. This guide focuses on the nuanced molecular
architecture of 6-Methoxy-1-phenyl-1H-indole, a compound of significant interest. The
strategic placement of a methoxy group at the C6-position and a phenyl substituent on the
indole nitrogen (N1) creates a unique electronic and steric profile.[1][3]

As a Senior Application Scientist, my objective is to move beyond a mere recitation of data.
This document is designed to provide a comprehensive technical exploration of the molecule's
structure, elucidating the causal relationships between its synthesis, its three-dimensional
conformation, and its characterization through modern analytical techniques. We will dissect
the causality behind experimental choices, providing field-proven insights to guide researchers
in their own investigations of this important molecular scaffold.
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Part 1: Core Molecular Framework and
Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identity and properties.
These descriptors form the basis for all subsequent analysis, from spectroscopic interpretation
to computational modeling.

Chemical Identity

The unambiguous identification of 6-Methoxy-1-phenyl-1H-indole is established through
standardized chemical nomenclature and notation.

Table 1: Chemical Identifiers for 6-Methoxy-1-phenyl-1H-indole

Identifier Value Source

6-methoxy-1-phenyl-1H-
IUPAC Name . [4]
indole

Molecular Formula C1s5H13NO [4]

COC1=CC2=C(C=C1)C=CN2
SMILES [4]
C3=CC=CC=C3

InChl=1S/C15H13NO/c1-17-
14-8-7-12-9-10-16(15(12)11-

InChl [4]
14)13-5-3-2-4-6-13/h2-

11H,1H3

| INChiKey | CGHVRUBCVJLORJ-UHFFFAOYSA-N |[4] |

Structural Representation

The two-dimensional structure illustrates the core connectivity of the atoms, forming the bicyclic
indole system with its key substituents.

Caption: 2D Chemical Structure of 6-Methoxy-1-phenyl-1H-indole.
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Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's physical behavior, which are
critical for applications in drug development, such as predicting membrane permeability and
solubility.

Table 2: Computed Physicochemical Properties

Computation

Property Value Method Source
Molecular Weight 223.27 g/mol PubChem 2.2 [4]
Exact Mass 223.099714038 Da PubChem 2.2 [4]
XLogP3 3.6 XLogP3 3.0 [4]
Topological Polar 14.2 Az PubChem 2.2 [4]

Surface Area

| Heavy Atom Count | 17 | PubChem 2.2 |[4] |

Part 2: Synthesis and Structural Elucidation

The confirmation of a molecular structure is a two-pronged process: its rational synthesis
followed by rigorous spectroscopic analysis. The choice of synthetic route and analytical
methods is dictated by the molecule's inherent reactivity and the need for unambiguous
characterization.

Rationale for Synthesis: N-Arylation of Indoles

The construction of the N-phenyl bond is the key synthetic challenge. While numerous methods
exist for indole synthesis (e.g., Fischer, Bischler), the most direct approach for this target
molecule is the N-arylation of a pre-existing 6-methoxyindole core.[1] Copper-catalyzed
Ullmann condensation is a classic and effective method for this transformation, chosen for its
reliability in forming C-N bonds between aryl halides and amine-containing heterocycles.[5][6]
The use of a copper catalyst, a base, and a high-boiling polar aprotic solvent facilitates the
coupling of 6-methoxyindole with an activated phenyl ring source, such as iodobenzene.
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Experimental Protocol: Ullmann Condensation
Synthesis

This protocol is a representative methodology based on established procedures for similar
indole derivatives.[6]

o Reagent Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere,
add 6-methoxyindole (1.0 eq.), iodobenzene (1.2 eq.), copper(l) iodide (Cul, 0.15 eq.), and
cesium carbonate (Cs2COs, 2.0 eq.).

» Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a
concentration of approximately 0.5 M with respect to the 6-methoxyindole.

» Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to
140-150 °C with vigorous stirring for 16-24 hours. The reaction progress should be monitored
by Thin-Layer Chromatography (TLC).

e Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by
adding water and extract the aqueous phase with ethyl acetate (3 x 20 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent in vacuo.

o Final Isolation: Purify the resulting crude residue by flash column chromatography on silica
gel to yield the target compound, 6-Methoxy-1-phenyl-1H-indole.
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1. Combine Reactants:
- 6-Methoxyindole
- lodobenzene
- Cul (Catalyst)
- Cs2CO0s (Base)
- Anhydrous DMF (Solvent)

Ullmann Condensation

2. Heat and Stir:
140-150 °C, 16-24h
(under Argon)

Reaction Complete

3. Quench & Extract:
- Add Water
- Extract with Ethyl Acetate

:

4. Isolate & Purify:

- Dry over Naz2SOa
- Concentrate in vacuo
- Flash Chromatography

Pure 6-Methoxy-1-phenyl-1H-indole

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 6-Methoxy-1-phenyl-1H-indole.

Spectroscopic Characterization

Spectroscopy provides the definitive "fingerprint" of the molecule, confirming that the
synthesized product possesses the correct atomic connectivity and structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.
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e 'H NMR: The proton NMR spectrum will confirm the presence and connectivity of all
hydrogen atoms. Key expected signals include a singlet for the methoxy protons (~3.9 ppm),
distinct multiplets for the aromatic protons on both the indole and phenyl rings, and
characteristic signals for the C2 and C3 protons of the indole core.[5]

e 13C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
Expected signals include the methoxy carbon (~56 ppm) and a series of signals in the
aromatic region (100-160 ppm) corresponding to the 13 unique carbons of the indole and
phenyl rings.[5][7]

Table 3: Predicted *H and 3C NMR Chemical Shifts

Atom Position Predicted *H Shift (ppm) Predicted **C Shift (ppm)
Indole-C2 ~6.7 ~103

Indole-C3 ~7.3 ~129

Indole-C4, C5, C7 Aromatic Multiplets Aromatic Region

Methoxy (-OCHs) ~3.9 (singlet, 3H) ~56

| Phenyl Ring | Aromatic Multiplets | Aromatic Region |
Protocol for NMR Data Acquisition:[8]

o Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated
solvent (e.g., CDClIs or DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or 500 MHz spectrometer.
Use a sufficient number of scans to achieve a high signal-to-noise ratio, with a standard
spectral width and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using broadband proton decoupling. A
greater number of scans is required due to the low natural abundance of 13C.

Mass spectrometry determines the molecular weight of the compound and provides structural
information through analysis of its fragmentation patterns.
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» Rationale: Electron lonization (El) is a common technique that bombards the molecule with
electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion
peak (M*) confirms the molecular weight. The fragmentation pattern is characteristic of the
indole scaffold, often involving cleavages that preserve the core ring structure.[9]

Table 4: Mass Spectrometry Data

Parameter Value Source

Molecular lon [M]* ~223.1 miz [4]

| Key Fragmentation Pathways | Loss of CHs, followed by CO; cleavage of the N-phenyl bond. |
(1

Protocol for GC-MS Analysis:[8][10]

o Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile
solvent like ethyl acetate.

e Injection: Inject 1 yL of the solution into the GC-MS system.

o Separation & Analysis: The compound is vaporized and separated on a GC column before
entering the mass spectrometer for ionization and detection.

Part 3: Advanced Structural Analysis and
Conformation

While 2D spectroscopy confirms connectivity, a deeper understanding requires exploring the
molecule's three-dimensional shape and dynamics, which are crucial for its biological function.

Conformational Analysis: The Dihedral Angle

The most significant conformational feature of 6-Methoxy-1-phenyl-1H-indole is the rotational
freedom around the N1-C1' bond. This rotation defines the dihedral angle between the plane of
the indole ring system and the plane of the N-phenyl ring. This angle is critical as it dictates the
overall shape of the molecule and its ability to interact with biological targets.
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o Causality: The dihedral angle is a result of the balance between two opposing forces:

o Steric Hindrance: Repulsion between the C2-H of the indole and the ortho-hydrogens (C2'-
H, C6'-H) of the phenyl ring prevents a fully coplanar arrangement (0° angle).

o Electronic Conjugation: A desire for 1t-system overlap between the indole nitrogen's lone
pair and the phenyl ring's 1t-system favors planarity.

o Experimental Evidence: X-ray crystallographic studies of structurally similar compounds
provide a reliable estimate for this angle. For example, in 6-Methoxy-2-methyl-1-phenyl-1H-
indole-3-carbonitrile, the dihedral angle is 64.48(7)°.[11] In 5-Methoxy-1-(3,4,5-
trimethoxyphenyl)-1H-indole, the angle is 45.35(5)°.[12] These values strongly suggest that
6-Methoxy-1-phenyl-1H-indole adopts a significantly twisted, non-planar conformation in
the solid state.

Conformational Twist

Indole Plane Phenyl Plane The dihedral angle is the twist between the indole and phenyl planes.

N1—-C1' Bond
(Axis of Rotation)

Click to download full resolution via product page

Caption: Conceptual diagram of the dihedral angle in N-phenyl indoles.

Quantum Chemical Calculations

High-level ab initio calculations can complement experimental data by predicting molecular
geometries, rotational constants, and electronic properties in the gaseous phase.[13] For 6-
methoxyindole, such calculations have been used to determine the structures of different
conformers and analyze their excited states, demonstrating the power of computational
chemistry in understanding the fine details of molecular structure and behavior.[13]
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Part 4: Structure-Activity Relationship (SAR)
Insights

The specific structural features of 6-Methoxy-1-phenyl-1H-indole are not arbitrary; they are
directly linked to its potential biological activity. Understanding these connections is the
essence of rational drug design.

e The 6-Methoxy Group: The electron-donating methoxy group at the C6 position increases
the electron density of the indole ring system, which can modulate its reactivity and its ability
to participate in 1t-stacking or hydrogen bonding interactions with biological targets.[3] Its
position is often associated with optimal activity in various therapeutic classes.[3]

o The N-Phenyl Group: This bulky substituent provides a large, hydrophobic surface for van
der Waals interactions. The twisted conformation, dictated by the dihedral angle, presents a
specific three-dimensional shape that can be recognized by enzyme active sites or receptor
binding pockets. Derivatives of this scaffold have shown promise as potent tubulin
polymerization inhibitors, where the orientation of the N-aryl group is critical for binding
affinity.[5][6][14]

Caption: Key pharmacophoric features of 6-Methoxy-1-phenyl-1H-indole.

Conclusion

The molecular structure of 6-Methoxy-1-phenyl-1H-indole is a sophisticated interplay of
atomic connectivity, electronic effects, and three-dimensional conformation. Its synthesis via N-
arylation yields a molecule whose identity is unequivocally confirmed by a suite of
spectroscopic techniques, including NMR and mass spectrometry. Advanced analysis reveals a
crucial non-planar structure defined by the dihedral angle between its two aromatic systems.
This specific architecture, driven by the steric and electronic properties of the 6-methoxy and N-
phenyl substituents, underpins its potential as a valuable scaffold in drug discovery, particularly
in the development of agents targeting protein-protein interactions. This guide has provided the
foundational knowledge and technical protocols necessary for researchers to confidently
synthesize, analyze, and strategically utilize this versatile molecule in the pursuit of new
therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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